![molecular formula C14H22N2O4 B15337016 N-[(S)-1-Acryloylpyrrolidine-3-carbonyl]-N-methyl-L-valine](/img/structure/B15337016.png)
N-[(S)-1-Acryloylpyrrolidine-3-carbonyl]-N-methyl-L-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(S)-1-Acryloylpyrrolidine-3-carbonyl]-N-methyl-L-valine is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an acryloyl group, a pyrrolidine ring, and a valine derivative. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(S)-1-Acryloylpyrrolidine-3-carbonyl]-N-methyl-L-valine typically involves multiple steps, starting with the preparation of the acryloyl group and the pyrrolidine ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Common synthetic routes include:
Pyrrolidine Ring Formation: The pyrrolidine ring is synthesized via cyclization reactions, often involving the use of strong bases or acids as catalysts.
Coupling with Valine Derivative: The final step involves coupling the acryloyl-pyrrolidine intermediate with N-methyl-L-valine using peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[(S)-1-Acryloylpyrrolidine-3-carbonyl]-N-methyl-L-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-[(S)-1-Acryloylpyrrolidine-3-carbonyl]-N-methyl-L-valine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biological processes and as a probe for investigating enzyme activities.
Medicine: Research explores its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is utilized in the development of new materials and as a precursor in the manufacture of specialty chemicals.
Mecanismo De Acción
The mechanism by which N-[(S)-1-Acryloylpyrrolidine-3-carbonyl]-N-methyl-L-valine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
N-Acryloylpyrrolidine: A simpler analog lacking the valine derivative.
N-Methyl-L-valine: A related compound without the acryloyl-pyrrolidine moiety.
Acryloyl derivatives: Compounds with similar acryloyl groups but different substituents.
Uniqueness
N-[(S)-1-Acryloylpyrrolidine-3-carbonyl]-N-methyl-L-valine is unique due to its combination of an acryloyl group, a pyrrolidine ring, and a valine derivative. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C14H22N2O4 |
|---|---|
Peso molecular |
282.34 g/mol |
Nombre IUPAC |
3-methyl-2-[methyl-(1-prop-2-enoylpyrrolidine-3-carbonyl)amino]butanoic acid |
InChI |
InChI=1S/C14H22N2O4/c1-5-11(17)16-7-6-10(8-16)13(18)15(4)12(9(2)3)14(19)20/h5,9-10,12H,1,6-8H2,2-4H3,(H,19,20) |
Clave InChI |
BKZWTHFFKGTUMG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)O)N(C)C(=O)C1CCN(C1)C(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


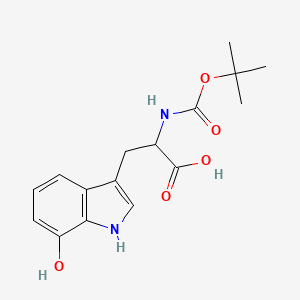
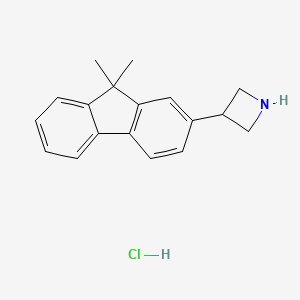
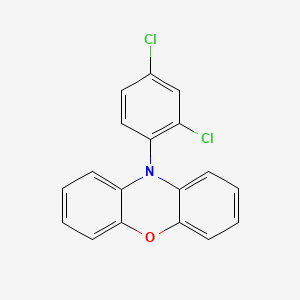
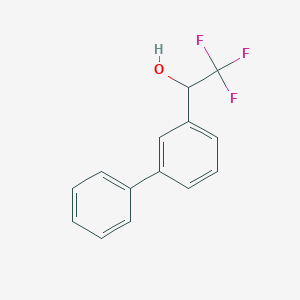
![3-Acetyl-7-methylimidazo[1,2-a]pyridine](/img/structure/B15336974.png)
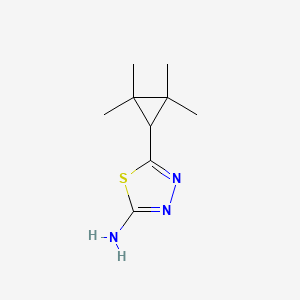
![[[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene](/img/structure/B15336979.png)

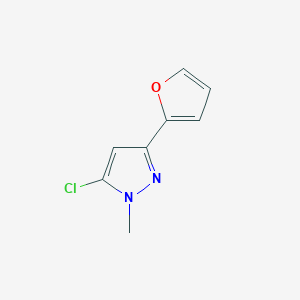
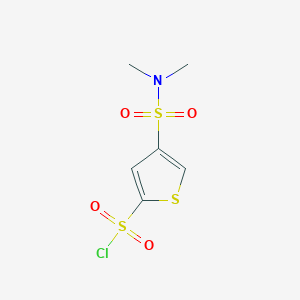
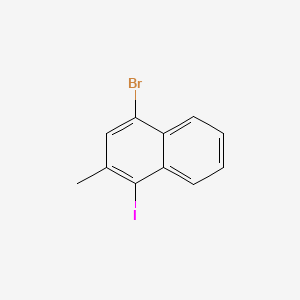
![5-Bromo-4-[4-fluoro-2-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B15337005.png)
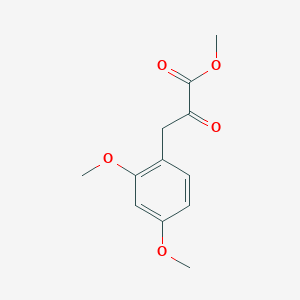
![3-Bromo-5-((2-(pyrrolidin-1-yl)ethyl)amino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B15337027.png)
